molecular formula C11H14O2 B2362890 2-(4-Methoxyphenyl)butanal CAS No. 50838-58-9

2-(4-Methoxyphenyl)butanal

Cat. No.: B2362890
CAS No.: 50838-58-9
M. Wt: 178.231
InChI Key: GPULQHOSWTWAIQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)butanal is an organic compound belonging to the class of aldehydes It features a butanal group attached to a 4-methoxyphenyl ring

Scientific Research Applications

2-(4-Methoxyphenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (4-methoxybenzene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: 2-(4-Methoxyphenyl)butanoic acid.

    Reduction: 2-(4-Methoxyphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including nucleophilic addition and substitution reactions. The methoxy group on the phenyl ring can also influence the compound’s reactivity by donating electron density through resonance, stabilizing intermediates in various reactions.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)ethanal: Similar structure but with a shorter carbon chain.

    4-Methoxybenzaldehyde: Lacks the butanal side chain.

    2-(4-Methylphenyl)butanal: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 2-(4-Methoxyphenyl)butanal is unique due to the presence of both the methoxy group and the butanal side chain. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-methoxyphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPULQHOSWTWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50838-58-9
Record name 2-(4-methoxyphenyl)butanal
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